5-Bromo-2,3,4-trimethoxybenzaldehyde
Description
BenchChem offers high-quality 5-Bromo-2,3,4-trimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3,4-trimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2,3,4-trimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-6(5-12)4-7(11)9(14-2)10(8)15-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNSWDYEBWMIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C=O)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544717 | |
| Record name | 5-Bromo-2,3,4-trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28006-94-2 | |
| Record name | 5-Bromo-2,3,4-trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
5-Bromo-2,3,4-trimethoxybenzaldehyde: A Comprehensive Technical Guide for Advanced Organic Synthesis
Executive Summary
5-Bromo-2,3,4-trimethoxybenzaldehyde (CAS 28006-94-2) is a highly functionalized aromatic building block that serves as a critical intermediate in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs) 1. Featuring a unique push-pull electronic system—driven by three electron-donating methoxy groups and an electron-withdrawing aldehyde—this compound is primed for transition-metal-catalyzed cross-coupling reactions. As an application scientist, understanding the exact steric and electronic directing effects of this molecule is paramount. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, regioselective synthesis, and downstream applications in advanced organic workflows, specifically targeting the development of polycyclic alkaloids and fluorenones.
Structural & Physicochemical Profiling
The contiguous trimethoxy arrangement at the C2, C3, and C4 positions creates a sterically congested but highly electron-rich aromatic core. The aldehyde at C1 provides a versatile handle for olefination, reductive amination, or condensation, while the bromine at C5 acts as the essential leaving group for oxidative addition in palladium-catalyzed cycles.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 5-Bromo-2,3,4-trimethoxybenzaldehyde |
| CAS Number | 28006-94-2 1 |
| Molecular Formula | C10H11BrO4 [[1]]() |
| Molecular Weight | 275.096 g/mol 1 |
| Boiling Point | 349.54 °C at 760 mmHg 1 |
| Density | 1.453 g/cm³ 1 |
| Appearance | Solid (typically crystalline) |
Mechanistic Synthesis & Regioselectivity
The synthesis of 5-bromo-2,3,4-trimethoxybenzaldehyde relies on the regioselective electrophilic aromatic substitution (SEAr) of 2,3,4-trimethoxybenzaldehyde.
Mechanistic Causality: As demonstrated by Nakanishi and Suzuki during their synthesis of the benzo[c]phenanthridine alkaloid 7-hydroxynitidine, bromination of 2,3,4-trimethoxybenzaldehyde occurs exclusively at the 5-position 2. Attempts to force bromination at the 6-position are highly difficult due to the combined meta-directing deactivation from the aldehyde and the steric shielding of the adjacent methoxy groups 2. The synergistic ortho/para-directing effects of the C2, C3, and C4 methoxy groups make C5 the most nucleophilic site on the ring, ensuring a self-validating, high-yield transformation.
Regioselective electrophilic aromatic bromination pathway.
Protocol 1: Regioselective Bromination Workflow
-
Preparation: Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in glacial acetic acid (AcOH). Rationale: AcOH acts as a polar protic solvent that stabilizes the cationic Wheland intermediate during SEAr.
-
Buffering: Add Sodium Acetate (NaOAc) (1.2 eq) to the solution. Rationale: NaOAc acts as a mild base to neutralize the HBr byproduct, preventing acid-catalyzed demethylation of the sensitive methoxy ethers.
-
Bromination: Slowly add Bromine (Br2) (1.1 eq) dropwise while maintaining the reaction temperature at 50 °C 2. Rationale: Controlled addition prevents over-bromination, while mild heating overcomes the activation energy barrier for the sterically hindered ring.
-
Isolation: Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted Br2, extract with ethyl acetate, and purify via recrystallization or silica gel chromatography to yield the target compound.
Cross-Coupling Reactivity & Applications in Drug Development
The C5-bromo substituent transforms the molecule into an ideal electrophile for Suzuki-Miyaura cross-coupling. This reactivity was elegantly utilized by Snieckus and colleagues in the total synthesis of the naturally occurring fluorenone dengibsinin and the azafluoranthene alkaloid imeluteine [[3]](). By coupling 5-bromo-2,3,4-trimethoxybenzaldehyde with highly hindered arylboronic acids, researchers can construct complex biaryl systems that undergo subsequent remote metalation-induced cyclization 3.
Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic workflow.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
(Adapted from the Snieckus methodology for highly hindered aryl-aryl coupling 4)
-
Catalyst Activation: Suspend Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) and 5-bromo-2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous dimethoxyethane (DME). Stir at room temperature for 5 minutes 4. Rationale: DME is a coordinating solvent that stabilizes the active Pd(0) species prior to oxidative addition into the C-Br bond.
-
Reagent Addition: Dropwise add a solution of the target arylboronic acid (1.3 eq) dissolved in a minimum amount of ethanol (EtOH), followed immediately by 2M aqueous Na2CO3 (2.0 eq) 4. Rationale: EtOH acts as a phase-transfer co-solvent, ensuring homogeneity between the organic DME phase and the aqueous base. The Na2CO3 base is critical for forming the reactive higher-valent boronate complex, which accelerates the transmetalation step.
-
Coupling: Heat the biphasic mixture to reflux for 18 hours [[4]](). Rationale: Reflux conditions drive the reductive elimination step, forming the sterically hindered biaryl C-C bond.
-
Workup: Cool to room temperature, filter through Celite to remove palladium black, evaporate the filtrate, and subject the residue to standard aqueous workup and column chromatography 4.
Safety, Handling, and Storage Protocols
According to standardized safety data sheets, 5-bromo-2,3,4-trimethoxybenzaldehyde requires specific handling protocols to ensure laboratory safety and chemical integrity [[5]]().
-
Hazards: May cause skin and eye irritation. Avoid formation of dust and aerosols, and avoid breathing mist or vapors 5.
-
PPE: Use personal protective equipment including chemical impermeable gloves and safety goggles [[5]]().
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Ensure it is stored away from incompatible materials and foodstuff containers 5. Use non-sparking tools and prevent electrostatic discharge 5.
References
- Title: 5-Bromo-2,3,4-trimethoxybenzaldehyde (CAS 28006-94-2)
- Title: 5-Bromo-2,3,4-trimethoxy-benzaldehyde SDS, 28006-94-2 Safety Data Sheets Source: ECHEMI URL
- Title: Synthesis and Cytotoxic Activities of a New Benzo[c]phenanthridine Alkaloid, 7-Hydroxynitidine, and Some 9-Oxygenated Benzo[c]phenanthridine Derivatives Source: Organic Letters - ACS Publications URL
- Title: ortho and remote metalation – cross coupling strategies.
- Title: Heteroaromatic Chemistry Overview | Metallation/Cross Coupling for Polycondensed Heteroaromatics Source: Scribd URL
Sources
5-Bromo-2,3,4-trimethoxybenzaldehyde exact mass and molecular weight
An In-depth Technical Guide to the Exact Mass and Molecular Weight of 5-Bromo-2,3,4-trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of two fundamental physicochemical properties of 5-Bromo-2,3,4-trimethoxybenzaldehyde: its molecular weight and its exact mass. While often used interchangeably in introductory chemistry, the distinction between these values is critical in modern analytical chemistry, particularly in the fields of pharmaceutical research and drug development. This document elucidates the theoretical basis for each-the weighted average for molecular weight and the monoisotopic calculation for exact mass. It further details the central role of high-resolution mass spectrometry (HRMS) as the definitive analytical technique for their determination. A comprehensive, step-by-step protocol for the analysis of 5-Bromo-2,3,4-trimethoxybenzaldehyde using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is provided, offering field-proven insights into experimental design and data interpretation. This guide serves as an authoritative resource for scientists seeking to apply these concepts for unambiguous compound identification and characterization.
Introduction
5-Bromo-2,3,4-trimethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Like its analogue, 3,4,5-trimethoxybenzaldehyde, which is a precursor to the antibacterial drug trimethoprim, this halogenated and methoxylated benzaldehyde derivative represents a key building block in medicinal chemistry.[1][2] The precise characterization of such intermediates is a non-negotiable prerequisite for ensuring the identity, purity, and consistency of subsequent active pharmaceutical ingredients (APIs).
At the core of this characterization lies the determination of mass. However, the term "mass" can be ambiguous. This guide will clarify the crucial distinction between Molecular Weight (average mass) and Exact Mass (monoisotopic mass) and explain why the latter is indispensable for modern analytical techniques that provide the high specificity and accuracy required in regulated research environments.[3][4]
Fundamental Concepts: Exact Mass vs. Molecular Weight
Understanding the difference between exact mass and molecular weight is essential for the correct application and interpretation of mass spectrometry data.[5][6]
-
Molecular Weight (or Molar Mass): This value is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[6] The calculation uses the atomic weights of elements as found on the periodic table, which account for the natural abundance of their isotopes. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C (~98.9%) and ¹³C (~1.1%). Molecular weight is typically expressed in grams per mole ( g/mol ).
-
Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope for each constituent element.[5] It is a theoretical value representing a single, specific isotopic combination (isotopologue). For instance, in exact mass calculations for organic molecules, one uses the mass of ¹²C (12.000000 amu), ¹H (1.007825 amu), ¹⁶O (15.994915 amu), and for bromine, the most abundant isotope ⁷⁹Br (78.918338 amu).[5] High-resolution mass spectrometers are capable of measuring this monoisotopic mass with high precision, allowing for the determination of a molecule's elemental composition.[7][8]
The diagram below illustrates the conceptual difference in how these two values are derived from the isotopic composition of an element.
Caption: Calculation pathways for Molecular Weight vs. Exact Mass.
Physicochemical Properties of 5-Bromo-2,3,4-trimethoxybenzaldehyde
The foundational properties of 5-Bromo-2,3,4-trimethoxybenzaldehyde are summarized below. The distinction between its molecular weight and exact mass is highlighted, calculated based on its elemental composition.
| Property | Value | Source / Calculation |
| Molecular Formula | C₁₀H₁₁BrO₄ | Derived from structure |
| Molecular Weight | 291.09 g/mol | (10 * 12.011) + (11 * 1.008) + (1 * 79.904) + (4 * 15.999) |
| Exact Mass | 289.98369 Da | (10 * 12.000000) + (11 * 1.007825) + (1 * 78.918338) + (4 * 15.994915) |
The Central Role of High-Resolution Mass Spectrometry (HRMS)
While low-resolution mass spectrometers may not distinguish between compounds with the same nominal mass, high-resolution instruments like Orbitrap or Time-of-Flight (TOF) analyzers can.[7][8] These systems provide mass accuracy to several decimal places, making them indispensable tools for:
-
Unambiguous Formula Determination: The high accuracy of an exact mass measurement allows chemists to confidently determine the elemental formula of a small molecule.[4][9] For example, an observed mass of 289.9837 Da would strongly support the formula C₁₀H₁₁⁷⁹BrO₄ over other potential isobaric (same nominal mass) candidates.
-
Confirmation of Identity: In synthetic chemistry and drug development, HRMS provides definitive confirmation that the desired compound has been synthesized.
-
Impurity Profiling: The high selectivity of HRMS enables the detection and potential identification of low-level impurities, which is critical for pharmaceutical quality control.[10]
Experimental Protocol: ESI-HRMS Analysis
This section provides a robust, self-validating protocol for determining the exact mass of 5-Bromo-2,3,4-trimethoxybenzaldehyde. Electrospray ionization (ESI) is chosen as it is a soft ionization technique well-suited for polar organic molecules.[4][10]
Materials and Reagents
-
5-Bromo-2,3,4-trimethoxybenzaldehyde sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (for positive ion mode) or Ammonium Hydroxide (for negative ion mode)
-
Calibrant solution appropriate for the mass spectrometer
-
2 mL autosampler vials with pre-slit septa[11]
Workflow Diagram
Caption: Experimental workflow for HRMS analysis.
Step-by-Step Methodology
-
System Calibration: Before sample analysis, the mass spectrometer must be calibrated according to the manufacturer's protocol using a standard calibration solution. This step is critical for ensuring high mass accuracy.[7]
-
Sample Preparation:
-
Prepare a stock solution of 5-Bromo-2,3,4-trimethoxybenzaldehyde at a concentration of 1 mg/mL in methanol.
-
Perform a serial dilution from the stock solution to create a working solution with a final concentration of approximately 10 µg/mL in a 50:50 acetonitrile:water mobile phase.[11]
-
Causality: High concentrations can lead to detector saturation, ion suppression, and contamination of the ESI source. The target concentration of ~10 µg/mL is optimal for achieving a strong signal without these adverse effects.[11]
-
Add 0.1% formic acid to the final solution. This promotes protonation of the analyte, leading to the formation of the [M+H]⁺ ion, which is commonly observed in positive ESI mode.[12]
-
Transfer the final solution to a standard 2 mL autosampler vial. Ensure the solution is clear and free of particulates to prevent clogging of the system.[11]
-
-
Instrumentation and Data Acquisition:
-
Set up the High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) to acquire data in positive ion ESI mode.
-
Introduce the sample via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data in full scan mode over a mass range that includes the expected m/z of the analyte (e.g., m/z 100-500).
-
Set the instrument resolution to a high value (e.g., >60,000 FWHM) to ensure accurate mass measurement.[8]
-
-
Data Analysis and Interpretation:
-
Process the acquired data using the instrument's software.
-
The primary ion expected for 5-Bromo-2,3,4-trimethoxybenzaldehyde in positive mode is the protonated molecule, [M+H]⁺.
-
Calculate the theoretical exact mass of the [M+H]⁺ ion: 289.98369 (M) + 1.007276 (H⁺) = 290.99097 Da .
-
Additionally, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic isotopic pattern should be observed. The [M+H]⁺ peak at m/z ~290.99 will be accompanied by an [M+2+H]⁺ peak of nearly equal intensity at m/z ~292.99. This isotopic signature is a powerful confirmation of the presence of a single bromine atom.
-
Compare the experimentally measured m/z value with the theoretical value. The mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm for a confident identification.[10]
-
Conclusion
The precise and accurate determination of mass is a cornerstone of chemical analysis in research and industry. For a key synthetic intermediate like 5-Bromo-2,3,4-trimethoxybenzaldehyde, distinguishing between its molecular weight (291.09 g/mol ) and its exact mass (289.98369 Da) is fundamental. While molecular weight is a bulk property useful for stoichiometry, the exact mass is an explicit molecular signature. High-resolution mass spectrometry provides the analytical power to measure this exact mass, enabling researchers and drug development professionals to confirm elemental composition, verify molecular identity, and ensure the purity of their compounds with the highest degree of confidence. The methodologies outlined in this guide represent a standard, validated approach to achieving these critical analytical objectives.
References
- High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. (n.d.).
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2023). MDPI.
- High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (n.d.).
- High Performance Mass Spectrometry for Small Molecule and Protein Applications. (2022).
- Relative and Accurate Molecular Weight Determination Methods. (2023). Creative Proteomics Blog.
- Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis. (2020). Thermo Fisher Scientific.
- 5034-74-2|5-Bromo-2-hydroxy-3-methoxybenzaldehyde|BLD Pharm. (n.d.).
- How to Determine Molecular Weight? (n.d.). Mtoz Biolabs.
- Calculating Exact Masses. (2026). Mass Spectrometry Facility, University of Missouri.
- Molecular Weight. (n.d.). Shimadzu.
- Exact Molecular Mass versus Molecular Weight. (n.d.). Organic Chemistry at CU Boulder.
- 5-Bromo-2,3-dimethoxybenzaldehyde 97 71295-21-1. (n.d.). MilliporeSigma.
- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2. (n.d.). Sigma-Aldrich.
- Mass Spectrometry in Small Molecule Drug Development. (2015).
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238. (n.d.). PubChem.
- 5-Bromo-2,3-dimethoxybenzaldehyde | CAS 71295-21-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). PMC.
- Modeling the relative response factor of small molecules in positive electrospray ionization. (2024).
- Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. (2021). MDPI.
- 5-Bromo-2,3,4-trimethoxy-benzaldehyde — Chemical Substance Information. (n.d.). NextSDS.
- An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications. (n.d.). Benchchem.
- 5-Bromo-2,3-dimethoxybenzaldehyde 97 71295-21-1. (n.d.). Sigma-Aldrich.
- 3,4,5-Trimethoxybenzaldehyde - Wikipedia. (n.d.).
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). PMC.
- (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025). ResearchGate.
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI.
Sources
- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Modeling the relative response factor of small molecules in positive electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde: A Detailed Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde. This compound is a valuable building block in the development of novel pharmaceutical agents and other fine chemicals. The synthesis is presented as a two-step process commencing with the formylation of 1,2,3-trimethoxybenzene to yield the intermediate, 2,3,4-trimethoxybenzaldehyde, followed by a regioselective bromination to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental procedures.
Introduction
Substituted benzaldehydes are a critical class of intermediates in organic synthesis, particularly within the pharmaceutical industry. The precise placement of functional groups on the aromatic ring allows for the fine-tuning of molecular properties, which is essential for developing targeted therapeutics. 5-Bromo-2,3,4-trimethoxybenzaldehyde, with its unique substitution pattern, serves as a key precursor for various complex molecules. The presence of the electron-donating methoxy groups and the reactive aldehyde and bromo functionalities makes it a versatile synthon. For instance, similar brominated benzaldehydes are utilized in the synthesis of hypotensive agents and as intermediates for pharmaceuticals like Trimetazidine, an anti-anginal drug[1][2].
The synthetic strategy outlined herein is designed to be efficient and reproducible. It begins with the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene, a well-established and high-yielding reaction for introducing an aldehyde group onto an electron-rich aromatic ring[1][3][4]. The subsequent step involves the selective bromination of the resulting 2,3,4-trimethoxybenzaldehyde. The regioselectivity of this electrophilic aromatic substitution is directed by the existing methoxy groups, favoring the introduction of the bromine atom at the C-5 position, which is para to one methoxy group and ortho to another.
Reaction Workflow
Caption: Synthetic workflow for 5-Bromo-2,3,4-trimethoxybenzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,2,3-Trimethoxybenzene | Reagent | Sigma-Aldrich | Purity ≥98% |
| Phosphorus oxychloride (POCl₃) | Reagent | Acros Organics | Handle in a fume hood |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Store over molecular sieves |
| N-Bromosuccinimide (NBS) | Reagent | Alfa Aesar | Recrystallize if necessary |
| Dichloromethane (DCM) | ACS | VWR | |
| Ethyl acetate | ACS | VWR | |
| Hexanes | ACS | VWR | |
| Sodium bicarbonate (NaHCO₃) | ACS | EMD Millipore | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Sigma-Aldrich | |
| Deionized water |
Experimental Protocol
Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde
This procedure is adapted from established Vilsmeier-Haack reaction protocols[1][4].
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,2,3-trimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-85 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. This will hydrolyze the intermediate iminium salt. Stir the aqueous mixture vigorously for 30 minutes. The product may precipitate as a solid. If it remains oily, extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4-trimethoxybenzaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by vacuum distillation to yield a white to off-white crystalline solid[1].
Step 2: Synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde
This protocol is based on standard bromination procedures for activated aromatic rings, similar to those used for other substituted benzaldehydes[5][6].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve the purified 2,3,4-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature. The use of NBS provides a controlled source of electrophilic bromine and minimizes the formation of poly-brominated byproducts. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. If using an organic solvent, wash the mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 5-Bromo-2,3,4-trimethoxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a crystalline solid.
Characterization
The identity and purity of the synthesized 5-Bromo-2,3,4-trimethoxybenzaldehyde should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic shifts for the aldehyde proton, the aromatic protons, and the methoxy groups. The aromatic region should show two singlets, consistent with the substitution pattern.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the aldehyde and the carbons of the aromatic ring and methoxy groups.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, as well as the characteristic isotopic pattern for a bromine-containing compound.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.
References
- Benchchem.
- ChemicalBook. 2,3,4-Trimethoxybenzaldehyde synthesis.
- CN1706783A.
- CN102875344A. Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
- RU2234492C1. Method for preparing 2,3,4-trimethoxybenzaldehyde.
- Guidechem. What is the synthesis method and application of 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE?.
- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- Manchand, P. S., Belica, P. S., & Wong, H. C. (1990). Synthesis of 3,4,5-Trimethoxybenzaldehyde.
- Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde.
- US4551557A. Bromination of substituted benzaldehydes.
- Pertanika.
- Erowid.
- US3855306A. Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
- Erowid.
- Organic Syntheses Procedure. Aldehydes from Acid Chlorides by modified Rosenmund Reduction.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
Application Note: Regioselective Bromination Protocols for 2,3,4-Trimethoxybenzaldehyde
Executive Summary
The functionalization of highly oxygenated benzaldehydes is a critical cornerstone in the total synthesis of complex natural products, including tubulin-destabilizing colchicinoids and cytotoxic benzo[c]phenanthridine alkaloids. This application note details the mechanistic rationale, optimized protocols, and analytical validation for the regioselective bromination of 2,3,4-trimethoxybenzaldehyde to yield 5-bromo-2,3,4-trimethoxybenzaldehyde . By leveraging the intrinsic electronic directing effects of the arene, researchers can achieve near-quantitative yields without the need for harsh Lewis acid catalysts.
Mechanistic Rationale & Regioselectivity
The bromination of 2,3,4-trimethoxybenzaldehyde via Electrophilic Aromatic Substitution ( SEAr ) is an excellent demonstration of synergistic directing effects. The substrate possesses four substituents on the benzene ring, leaving only the C5 and C6 positions available for electrophilic attack.
The regioselectivity is overwhelmingly driven toward the C5 position due to the following electronic and steric factors:
-
Synergistic Activation: The methoxy group at C2 is a strong ortho/para director, activating the C5 position (para to C2). Concurrently, the methoxy group at C4 activates the C5 position (ortho to C4).
-
Meta-Directing Aldehyde: The formyl group at C1 is electron-withdrawing and directs incoming electrophiles to the meta position, which perfectly aligns with C5.
-
Steric Hindrance: The C6 position is sterically hindered by the adjacent bulky formyl group and lacks the combined thermodynamic stabilization present at C5.
Attempts to directly brominate 2,3,4-trimethoxybenzaldehyde at the C6 position are historically unsuccessful. As demonstrated in studies targeting benzo[c]phenanthridine alkaloids, direct bromination exclusively yields the 5-bromo derivative[1].
Fig 1: Regioselective electrophilic aromatic bromination pathway of 2,3,4-trimethoxybenzaldehyde.
Reagent Selection & Comparative Data
The choice of brominating agent and solvent profoundly impacts the reaction kinetics and impurity profile. Because the trimethoxy-substituted ring is highly electron-rich, strong Lewis acids (e.g., FeBr3 ) are unnecessary and counterproductive, as they can coordinate with the methoxy oxygens and deactivate the ring.
| Brominating Agent | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C5:C6) |
| Br2 (Liquid) | Glacial AcOH | NaOAc | 0 → 50 | 2 - 4 | 85 - 93 | >99:1 |
| NBS | DMF | None | 25 | 12 - 16 | 75 - 80 | >95:5 |
| Br2 (Liquid) | CHCl3 | None | 0 → 25 | 4 - 6 | 60 - 70 | >90:10 |
Table 1: Comparison of bromination conditions for 2,3,4-trimethoxybenzaldehyde.
Self-Validating Experimental Protocols
Protocol A: Classical Bromination (The Gold Standard)
This protocol utilizes Bromine in Glacial Acetic Acid, buffered with Sodium Acetate.
-
Causality of Acetic Acid: Acts as a polar protic solvent that stabilizes the Wheland intermediate and polarizes the Br−Br bond, enhancing electrophilicity.
-
Causality of Sodium Acetate (NaOAc): Bromination generates hydrobromic acid (HBr). Hot, concentrated HBr can cause partial demethylation of aryl ethers. NaOAc acts as a mild base to scavenge HBr, protecting the methoxy groups and driving the reaction forward.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,3,4-trimethoxybenzaldehyde (10.0 g, 50.9 mmol) and anhydrous sodium acetate (5.0 g, 61.1 mmol, 1.2 equiv) in glacial acetic acid (50 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.
-
Bromine Addition: In a well-ventilated fume hood, prepare a solution of elemental bromine (2.75 mL, 53.5 mmol, 1.05 equiv) in glacial acetic acid (10 mL). Transfer this to the addition funnel.
-
Controlled Reaction: Add the bromine solution dropwise over 30 minutes. Self-Validation Check: The initial deep red color of the bromine should rapidly decolorize as it reacts with the highly activated arene.
-
Heating: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 50 °C for 2 hours[1]. Monitor completion via TLC (Hexanes:Ethyl Acetate 3:1, UV detection).
-
Quenching: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice-water containing 1% sodium thiosulfate ( Na2S2O3 ). Causality: The thiosulfate reduces any unreacted electrophilic bromine to benign bromide ions, preventing over-bromination during workup.
-
Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual acetic acid and salts.
-
Purification: Recrystallize the crude solid from boiling ethanol to afford 5-bromo-2,3,4-trimethoxybenzaldehyde as colorless to pale-yellow needles.
Protocol B: Alternative Route to the 6-Bromo Isomer
If the synthetic target requires the 6-bromo isomer, direct bromination of 2,3,4-trimethoxybenzaldehyde will fail. Researchers must invert the synthetic sequence by starting with a pre-brominated ring. Methodology: Commercially available 3,4,5-trimethoxybromobenzene is subjected to a Rieche formylation using dichloromethyl methyl ether and Titanium(IV) chloride ( TiCl4 ) in dichloromethane at 0 °C. The formyl group is directed ortho to the methoxy groups, yielding 6-bromo-2,3,4-trimethoxybenzaldehyde exclusively[2].
Analytical Validation
To confirm the success of the regioselective bromination (Protocol A), the isolated product should be subjected to NMR and Mass Spectrometry.
-
1 H NMR ( CDCl3 , 400 MHz): The defining diagnostic feature of 5-bromo-2,3,4-trimethoxybenzaldehyde is the presence of a single aromatic proton at the C6 position. This will appear as a distinct singlet at approximately δ 7.55 ppm. The aldehyde proton will appear as a singlet at δ 10.28 ppm, and the three methoxy groups will integrate to 9 protons as three distinct singlets between δ 3.90 and 4.05 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum will display a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z 275.0 and 277.0, confirming the incorporation of a single bromine atom.
References
-
Synthesis and Cytotoxic Activities of a New Benzo[c]phenanthridine Alkaloid, 7-Hydroxynitidine, and Some 9-Oxygenated Benzo[c]phenanthridine Derivatives Source: Organic Letters, ACS Publications URL:[Link]
-
Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl3 Source: ResearchGate (Mechanistic insight into the Rieche formylation of 3,4,5-trimethoxybromobenzene to yield the 6-bromo isomer). URL:[Link]
Sources
Application Note: 5-Bromo-2,3,4-trimethoxybenzaldehyde as a Strategic Precursor in Complex API Synthesis
Executive Summary
In the landscape of Active Pharmaceutical Ingredient (API) synthesis, polyfunctional building blocks that offer orthogonal reactivity are highly prized. 5-Bromo-2,3,4-trimethoxybenzaldehyde (CAS 28006-94-2) [1] is a uniquely functionalized aromatic precursor that fits this profile perfectly. Characterized by a highly oxygenated electron-rich core, a reactive electrophilic formyl group, and a cross-coupling-ready aryl bromide, this molecule serves as a critical linchpin in the convergent synthesis of diverse therapeutic classes, ranging from antineoplastic stilbenes to complex azafluoranthene alkaloids.
This application note details the structural rationale, key synthetic pathways, and validated experimental protocols for utilizing this precursor in advanced drug development workflows.
Structural Rationale & Orthogonal Reactivity
The synthetic utility of 5-bromo-2,3,4-trimethoxybenzaldehyde stems from its three distinct functional domains, which can be manipulated independently without requiring exhaustive protection-deprotection strategies:
-
The C1 Formyl Group (Electrophilic Center): Readily undergoes Wittig olefinations, Knoevenagel condensations, and reductive aminations. It is the primary vector for aliphatic chain extension.
-
The C5 Bromo Substituent (Cross-Coupling Handle): Provides a precise site for palladium-catalyzed C-C or C-N bond formation (Suzuki, Stille, Buchwald-Hartwig) or halogen-metal exchange using alkyllithium reagents.
-
The C2, C3, C4 Trimethoxy Motif: Acts as a dense array of hydrogen-bond acceptors. This specific oxygenation pattern is a privileged pharmacophore, critical for binding affinity in tubulin polymerization inhibitors (e.g., colchicine binding site) and neurological targets.
Fig 1: Orthogonal reactivity map of 5-bromo-2,3,4-trimethoxybenzaldehyde in API synthesis.
Key API Applications
Fluorenone and Azafluoranthene Alkaloids
The construction of rigid, polycyclic alkaloid frameworks often requires precise regiocontrol. Snieckus and co-workers elegantly demonstrated the utility of 5-bromo-2,3,4-trimethoxybenzaldehyde in the total synthesis of the naturally occurring fluorenone dengibsinin and the azafluoranthene alkaloid imeluteine [2].
The synthetic logic relies on a Suzuki cross-coupling of the brominated precursor with an ortho-amide arylboronic acid. The resulting biaryl aldehyde intermediate is then subjected to an LDA-mediated remote metalation-cyclization. The trimethoxy groups not only constitute the final natural product's structure but also electronically tune the ring to facilitate the directed metalation step[2].
Fig 2: Synthetic workflow for fluorenone alkaloid cores via remote metalation-cyclization.
Stilbene-Based Antineoplastic Agents
Analogs of Combretastatin A-4 (CA-4), a potent vascular disrupting agent, strongly depend on a trimethoxyaryl ring to bind the colchicine site of tubulin. Utilizing 5-bromo-2,3,4-trimethoxybenzaldehyde allows researchers to synthesize brominated CA-4 analogs via Wittig olefination. The retained C5-bromo group can be used to probe steric boundaries within the tubulin binding pocket or serve as a subsequent handle for Buchwald-Hartwig amination to attach water-solubilizing moieties, a common hurdle in CA-4 drug development.
Quantitative Reaction Parameters
The following table summarizes the optimized reaction parameters for the primary transformations of this precursor, derived from established literature and empirical optimization.
| Transformation Type | Reagents / Catalyst System | Temp (°C) | Typical Yield | Key API Application |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 (5 mol%), Na2CO3, DME/EtOH | 25 → 80 | 70 – 85% | Fluorenones, Azafluoranthenes |
| Wittig Olefination | Phosphonium ylide, NaHMDS, THF | -78 → 25 | 65 – 80% | Stilbenes (CA-4 analogs) |
| Reductive Amination | 1°/2° Amine, NaBH(OAc)3, DCE | 20 – 25 | 80 – 95% | Phenethylamine derivatives |
| Halogen-Metal Exchange | n-BuLi or t-BuLi, THF, then Electrophile | -78 | 60 – 75% | Custom functionalized arenes |
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to not only provide the "how" but the "why" behind synthetic methodologies. The following protocols are designed as self-validating systems to ensure high fidelity in replication.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Adapted from the methodologies of Snieckus et al. for biaryl synthesis[2].
Objective: Synthesize a functionalized biaryl intermediate by coupling the C5 position of 5-bromo-2,3,4-trimethoxybenzaldehyde with an arylboronic acid.
-
Degassing & Solvent Preparation: In a flame-dried Schlenk flask, prepare a 4:1 (v/v) mixture of Dimethoxyethane (DME) and Ethanol (EtOH). Purge with Argon for 15 minutes.
-
Causality: DME provides excellent solubility for the highly oxygenated substrates and coordinates to Pd, stabilizing the intermediate species. EtOH facilitates the dissolution of the aqueous base into the organic phase, promoting a homogeneous biphasic interface crucial for the transmetalation step. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II).
-
-
Reagent Addition: Add 5-bromo-2,3,4-trimethoxybenzaldehyde (1.0 equiv) and the target arylboronic acid (1.3 equiv) to the degassed solvent. Stir until fully dissolved.
-
Catalyst Introduction: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon.
-
Self-Validation: The solution should immediately adopt a characteristic pale yellow/orange hue, visually confirming the presence of the active Pd(0) species in solution.
-
-
Base Addition: Add a 2.0 M aqueous Na2CO3 solution (2.5 equiv) dropwise.
-
Causality: The carbonate base is essential for transmetalation; it coordinates to the boron atom, converting the neutral boronic acid into a highly reactive, electron-rich boronate complex that readily transfers its aryl group to the palladium center.
-
-
Reaction Execution & Monitoring: Heat the mixture to 80°C (reflux) for 4-12 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting bromide is strongly UV-active; its complete consumption, coupled with the appearance of a new, lower-Rf spot (due to the increased polarity and molecular weight of the biaryl system), validates the completion of the catalytic cycle.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.
-
Causality: Brine breaks any emulsions formed by the DME/water mixture. Na2SO4 removes dissolved water prior to concentration, preventing potential hydration or degradation of the sensitive aldehyde group during storage.
-
Protocol 2: Z-Selective Wittig Olefination for Stilbene Analogs
Objective: Form a cis-stilbene bridge utilizing the C1 aldehyde, a critical step for synthesizing tubulin-binding antineoplastic agents.
-
Ylide Generation: Suspend the appropriate benzyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under Argon at -78°C. Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise.
-
Causality: The use of NaHMDS is critical. Unlike n-BuLi, NaHMDS is a strong but non-nucleophilic base, which prevents unwanted nucleophilic attack on the highly electrophilic C1 aldehyde of the starting material during subsequent steps. A shift to a bright orange/red color confirms successful ylide formation.
-
-
Aldehyde Addition: Dissolve 5-bromo-2,3,4-trimethoxybenzaldehyde (1.0 equiv) in anhydrous THF and add dropwise to the ylide solution, strictly maintaining the temperature at -78°C.
-
Causality: Low temperatures are paramount for kinetic control. At -78°C, the reaction selectively forms the erythro-oxaphosphetane intermediate, which subsequently decomposes to yield the biologically active Z-alkene (cis-stilbene). Higher temperatures risk thermodynamic equilibration to the inactive E-alkene.
-
-
Reaction Execution: Allow the reaction to slowly warm to room temperature over 3 hours to ensure complete decomposition of the oxaphosphetane.
-
Quenching: Quench with saturated aqueous NH4Cl and extract with EtOAc.
-
Causality: NH4Cl provides a mild proton source to safely neutralize excess base without catalyzing the isomerization of the newly formed Z-double bond.
-
-
Purification & Validation: Purify via silica gel chromatography (Hexanes/EtOAc).
-
Self-Validation: Post-purification, analyze the product via 1H NMR. The vinylic protons of the newly formed double bond provide a definitive metric for stereoselectivity: a coupling constant (J) of ~12 Hz confirms the desired Z-configuration, whereas a J-value of ~16 Hz indicates E-isomer contamination.
-
References
-
Fu, J.-M., Zhao, B.-P., Sharp, M. J., & Snieckus, V. (1994). ortho and remote metalation – cross coupling strategies. Total synthesis of the naturally occurring fluorenone dengibsinin and the azafluoranthene alkaloid imeluteine. Canadian Journal of Chemistry, 72(1), 227-237. URL:[Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]
Sources
Preparation of Substituted Benzyl Alcohols from 5-Bromo-2,3,4-trimethoxybenzaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzyl alcohols are crucial structural motifs in a vast array of pharmacologically active molecules and are pivotal intermediates in drug discovery and development.[1] This document provides a detailed guide for the preparation of (5-Bromo-2,3,4-trimethoxyphenyl)methanol, a key substituted benzyl alcohol, from its corresponding aldehyde, 5-Bromo-2,3,4-trimethoxybenzaldehyde. The protocol focuses on the selective reduction of the aldehyde functionality using sodium borohydride, a mild and efficient reducing agent.[2][3][4] This guide offers in-depth procedural details, explains the underlying chemical principles, and provides a framework for the purification and characterization of the final product, ensuring scientific rigor and reproducibility.
Introduction
The synthesis of highly substituted benzyl alcohols is a cornerstone of medicinal chemistry and drug development. These compounds serve as versatile building blocks for the creation of complex molecular architectures with diverse biological activities.[1] The specific precursor, 5-Bromo-2,3,4-trimethoxybenzaldehyde, offers multiple points for further chemical modification, making its corresponding alcohol an invaluable intermediate for constructing libraries of potential drug candidates.
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[2] Among the various reducing agents available, sodium borohydride (NaBH₄) stands out for its selectivity, ease of handling, and compatibility with a wide range of functional groups.[3][5] Unlike more potent reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions, allowing for the targeted reduction of aldehydes and ketones.[2][3] This selectivity is paramount when dealing with multifunctional molecules common in drug discovery pipelines.
This application note will detail a robust and scalable protocol for the sodium borohydride-mediated reduction of 5-Bromo-2,3,4-trimethoxybenzaldehyde. It will also cover the essential techniques for purifying the resulting (5-Bromo-2,3,4-trimethoxyphenyl)methanol and confirming its structure and purity through modern analytical methods.
Reaction Scheme and Mechanism
The core of this protocol is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[2][4] The reaction proceeds in two main steps:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. This results in the formation of an alkoxide intermediate.
-
Protonation: The resulting alkoxide is then protonated, typically by the solvent (e.g., an alcohol) or during an aqueous workup, to yield the final primary alcohol.[2]
Caption: General mechanism for the reduction of an aldehyde to a primary alcohol using sodium borohydride.
Experimental Protocol
This section provides a step-by-step procedure for the synthesis of (5-Bromo-2,3,4-trimethoxyphenyl)methanol.
Materials and Reagents:
-
5-Bromo-2,3,4-trimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Bromo-2,3,4-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde). Begin stirring the solution at room temperature.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water or a saturated aqueous solution of NaHCO₃.[6] Continue stirring for an additional 15 minutes.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction with fresh dichloromethane two more times.
-
Washing and Drying: Combine the organic extracts and wash with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude (5-Bromo-2,3,4-trimethoxyphenyl)methanol.
Caption: A streamlined workflow for the synthesis and purification of the target benzyl alcohol.
Purification and Characterization
The crude product can be purified to a high degree of purity using standard laboratory techniques.
Purification:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the target alcohol. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The fractions are monitored by TLC to identify and combine those containing the pure product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can also be an effective purification method.
Characterization:
The identity and purity of the final product, (5-Bromo-2,3,4-trimethoxyphenyl)methanol, should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the methoxy groups, and the benzylic CH₂ and OH protons. The integration of these peaks will correspond to the number of protons in each environment.
-
¹³C NMR will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will confirm the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹) and the disappearance of the strong C=O stretching band of the starting aldehyde (around 1680-1700 cm⁻¹).
Caption: Interrelationship of analytical techniques for product verification.
Data Summary
The following table provides a hypothetical summary of the reaction outcome based on the described protocol. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | 5-Bromo-2,3,4-trimethoxybenzaldehyde |
| Product | (5-Bromo-2,3,4-trimethoxyphenyl)methanol |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Time | 1-3 hours |
| Yield (Crude) | >95% |
| Yield (Purified) | 85-95% |
| Purity (by NMR) | >98% |
Conclusion
This application note provides a comprehensive and reliable protocol for the preparation of (5-Bromo-2,3,4-trimethoxyphenyl)methanol from 5-Bromo-2,3,4-trimethoxybenzaldehyde using sodium borohydride. The described methodology is efficient, selective, and scalable, making it highly suitable for applications in drug discovery and organic synthesis. The detailed procedures for purification and characterization ensure the generation of high-purity material, which is essential for subsequent synthetic transformations and biological evaluation.
References
- AstraZeneca. (2013). Synthesis of Benzyl Alcohol Building Blocks Bearing an Aldehyde, Pinacol Borane or Carboxylic Acid Motif via Lithium–Bromide E.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling).
- Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution.
- University of Colorado Boulder. Sodium Borohydride Reduction of Benzoin.
- Clark, J. (2013). The reduction of aldehydes and ketones. Chemguide.
- Wikipedia. Sodium borohydride.
- Sulaiman, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Prakash Chemicals International. (2025). Benzyl Alcohol: Applications Across Various Industries.
- Sitorus, L., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Journal of Physics: Conference Series.
Sources
Technical Support Center: Synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The following content is structured to provide direct, actionable advice grounded in established chemical principles.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of 5-Bromo-2,3,4-trimethoxybenzaldehyde via electrophilic bromination of 2,3,4-trimethoxybenzaldehyde.
Question 1: Why is my reaction yield consistently low?
-
Potential Cause 1: Inappropriate Brominating Agent. The reactivity of the brominating agent is critical. Molecular bromine (Br₂) can be too harsh for a highly activated ring like 2,3,4-trimethoxybenzaldehyde, leading to over-bromination or oxidation of the aldehyde group. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often preferred for activated systems.[1][2]
-
Recommended Solution: Switch from molecular bromine to N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of Br⁺, minimizing side reactions.[1] The use of catalytic additives like mandelic or lactic acid with NBS can further enhance reactivity and selectivity through halogen bonding, increasing the electrophilic character of the bromine.[1][3]
-
Potential Cause 2: Suboptimal Reaction Temperature. Electrophilic aromatic substitution is highly temperature-dependent. High temperatures can increase the rate of side reactions, including the formation of di-brominated products and degradation of the starting material.
-
Recommended Solution: Maintain strict temperature control, typically between 0°C and room temperature. An ice bath is recommended, especially during the addition of the brominating agent, to manage the exothermic nature of the reaction.
-
Potential Cause 3: Incorrect Solvent Choice. The solvent plays a crucial role in stabilizing intermediates and influencing regioselectivity.[2] Highly polar or protic solvents can sometimes interfere with the brominating agent or promote undesired pathways.
-
Recommended Solution: Acetic acid or halogenated solvents like dichloromethane (DCM) are commonly used and effective. For reactions with NBS, dimethylformamide (DMF) is often employed, but care must be taken as it can participate in side reactions under certain conditions.[4] A solvent optimization screen may be necessary for your specific setup.
Question 2: My final product is contaminated with impurities. How can I identify and prevent them?
-
Potential Impurity 1: Di-brominated Product (5,6-dibromo-2,3,4-trimethoxybenzaldehyde). The three methoxy groups are strong activating groups, making the aromatic ring highly nucleophilic and susceptible to a second bromination.
-
Why It Happens: This occurs when an excess of the brominating agent is used, the reaction temperature is too high, or the reaction is allowed to proceed for too long. The first bromine atom added is only weakly deactivating, and the remaining methoxy groups can still direct a second substitution.
-
Prevention & Solution:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS) relative to the starting aldehyde.
-
Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed.
-
Purification: Di-brominated compounds are typically less polar than the desired mono-bromo product and can often be separated by silica gel column chromatography.[4][5]
-
-
Potential Impurity 2: Isomeric Bromo-benzaldehydes. While the electronic and steric effects of the 2,3,4-trimethoxy substituents strongly direct bromination to the 5-position, minor amounts of other isomers can form under certain conditions.
-
Why It Happens: Suboptimal reaction conditions or the presence of certain catalysts can reduce the regioselectivity of the reaction.
-
Prevention & Solution: Using a milder brominating agent like NBS generally provides high regioselectivity for activated rings.[6] If isomers are detected, purification by column chromatography or fractional crystallization is necessary.[5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this bromination reaction? A1: The reaction proceeds via electrophilic aromatic substitution. The brominating agent (e.g., Br₂ polarized by a Lewis acid, or protonated NBS) generates an electrophile (Br⁺). The electron-rich aromatic ring of 2,3,4-trimethoxybenzaldehyde attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8] In a final, rapid step, a base (like the solvent or a counter-ion) removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.[7]
Q2: How do the methoxy and aldehyde groups influence where the bromine adds? A2: Methoxy groups (-OCH₃) are strong ortho-, para-directing activating groups due to their ability to donate electron density to the ring through resonance. The aldehyde group (-CHO) is a meta-directing deactivating group. In 2,3,4-trimethoxybenzaldehyde, the powerful activating effects of the three methoxy groups dominate. They work in concert to direct the incoming electrophile to the most nucleophilic and sterically accessible position, which is C5.
Q3: Can I use molecular bromine (Br₂) instead of NBS? A3: Yes, but with caution. Molecular bromine is a more powerful brominating agent and can easily lead to over-bromination or oxidation, especially with a highly activated substrate.[9] If using Br₂, it is crucial to work at low temperatures (e.g., 0°C), use a non-polar solvent like acetic acid, and add the bromine very slowly.[4] Often, a scavenger like sodium acetate is added to buffer the HBr byproduct.[4] For better control and higher yields of the mono-brominated product, NBS is generally the superior choice.[2]
Q4: How should I monitor the reaction's progress effectively? A4: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any potential byproducts.[4] The product, 5-Bromo-2,3,4-trimethoxybenzaldehyde, should have a different Rf value than the starting material. Run a TLC every 15-30 minutes to determine when the starting material spot has disappeared, indicating the reaction is complete.
Optimized Experimental Protocol
This protocol is based on the use of N-Bromosuccinimide (NBS) for a controlled and high-yield synthesis.
Materials:
-
2,3,4-trimethoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.1 eq) in a minimum amount of anhydrous DMF. Add this NBS solution to the cooled aldehyde solution dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C. Monitor the reaction progress by TLC. Once the starting material is consumed (typically 2-4 hours), the reaction is complete.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of ice water. A precipitate (the crude product) should form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and succinimide.
-
Extraction (Alternative to Filtration): If a precipitate does not form readily, extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Bromo-2,3,4-trimethoxybenzaldehyde as a white or off-white solid.
Data & Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Key Parameter to Adjust | Recommended Action |
| Low Yield | Over-bromination / Oxidation | Brominating Agent, Temperature | Use NBS instead of Br₂; Maintain reaction at 0°C. |
| Di-bromo Impurity | Excess Brominating Agent | Stoichiometry, Addition Rate | Use 1.05-1.1 eq. of NBS; Add dropwise. |
| Incomplete Reaction | Insufficient Reagent / Time | Stoichiometry, Reaction Time | Ensure 1.1 eq. of NBS is used; Monitor by TLC until completion. |
| Poor Regioselectivity | Harsh Conditions | Temperature, Solvent | Use mild conditions (NBS, 0°C) to favor C5 bromination. |
Diagrams
Caption: Figure 2: A decision tree for diagnosing and solving low yield issues.
References
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. Available at: [Link]
-
A new method of bromination of aromatic rings by an iso-amyl nitrite/HBr system. ScienceDirect. Available at: [Link]
-
A New Regioselective Bromination of Activated Aromatic Rings. Academia.edu. Available at: [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde. Erowid. Available at: [Link]
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde. Organic Preparations and Procedures International. Available at: [Link]
-
Electrophilic Bromination of Benzaldehyde – Reaction Coordinates. Course Hero. Available at: [Link]
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Erowid. Available at: [Link]
- Process for the preparation of 2,4,5-trimethoxybenzaldehyde. Google Patents.
-
Bromination of 2,S-dimethoxybenzaldehyde. Pertanika. Available at: [Link]
- Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. Google Patents.
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]
-
How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. ResearchGate. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. NC State University Libraries. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) A New Regioselective Bromination of Activated Aromatic Rings [academia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
Technical Support Center: Overcoming Aqueous Solubility Challenges of 5-Bromo-2,3,4-trimethoxybenzaldehyde
Welcome to the Technical Support Center. As a highly lipophilic, brominated aromatic compound, 5-Bromo-2,3,4-trimethoxybenzaldehyde presents significant formulation challenges[1]. Its rigid crystal lattice and lack of ionizable functional groups often lead to precipitation in standard biological buffers, compromising assay integrity[2][3].
This guide provides researchers and drug development professionals with field-proven, self-validating protocols to achieve stable aqueous solubilization.
Section 1: Diagnostic FAQs & Mechanistic Causality
Q: Why does 5-Bromo-2,3,4-trimethoxybenzaldehyde precipitate so readily in standard biological media? A: The compound's poor solubility is driven by its high lipophilicity and strong crystal lattice energy. The bulky bromine atom and three methoxy groups on the aromatic ring significantly increase its hydrophobicity. Furthermore, unlike amines or carboxylic acids, the aldehyde functional group does not ionize at physiological pH, rendering standard pH-adjustment techniques ineffective[3].
Q: Can I just heat the buffer or use a vortex mixer to force it into solution? A: No. While heating increases kinetic energy and temporarily improves dissolution, the thermodynamic equilibrium strongly favors the solid state in water. Once the solution cools to 37°C or room temperature, the compound will rapidly nucleate and precipitate, leading to inaccurate dosing[2][4]. A chemical or physical intervention (such as a cosolvent or molecular encapsulation) is strictly required.
Q: How do I choose the right solubilization strategy for my specific experiment? A: The choice depends entirely on your assay's tolerance to organic solvents. Refer to the decision tree below to select the optimal pathway.
Decision tree for selecting the optimal solubilization strategy.
Section 2: Solubilization Strategies & Methodologies
Strategy 1: Cosolvency (DMSO) for In Vitro Assays
For standard cell-based or biochemical assays, Dimethyl Sulfoxide (DMSO) is the most effective primary solvent[5]. Causality: DMSO is a highly polar, aprotic solvent that acts as a strong hydrogen bond acceptor while possessing two hydrophobic methyl groups. This amphiphilic nature allows it to solvate the highly lipophilic benzaldehyde derivative by disrupting its strong intermolecular crystal lattice forces before dilution into an aqueous phase.
Table 1: Quantitative Limits for Cosolvent Dilution in Biological Assays
| Solvent | Max Final Concentration (In Vitro) | Max Final Concentration (In Vivo) | Mechanistic Limitation |
| DMSO | < 0.5% (v/v) | < 10% (v/v) | Cellular toxicity, enzyme denaturation[5][6] |
| Ethanol | < 1.0% (v/v) | < 10% (v/v) | Membrane fluidization, protein precipitation |
| Tween 80 | < 0.1% (v/v) | < 5% (v/v) | Micelle-induced membrane disruption |
Protocol: Preparation of a 50 mM DMSO Stock Solution
Self-Validation Check: A successfully prepared stock solution will remain optically clear with no pellet formation upon centrifugation at 10,000 x g for 5 minutes.
-
Equilibration: Allow the vial of 5-Bromo-2,3,4-trimethoxybenzaldehyde to reach room temperature in a desiccator. Opening cold vials causes moisture condensation, which promotes premature precipitation[6].
-
Weighing: Accurately weigh 13.75 mg of the compound (Molecular Weight ≈ 275.10 g/mol ) into a sterile microcentrifuge tube.
-
Primary Solubilization: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity) to the vial[6].
-
Agitation: Vortex the mixture vigorously for 2–3 minutes. If microscopic particulates remain, sonicate in a water bath at room temperature for 5–10 minutes[5].
-
Aliquoting: Divide the stock into 50 µL aliquots in sterile, tightly sealed cryovials. Store at -20°C or -80°C to avoid freeze-thaw cycles[5][6].
-
Aqueous Dilution (Critical Step): When preparing the working solution, always add the DMSO stock dropwise into the actively stirring aqueous buffer—never the reverse. Ensure the final DMSO concentration does not exceed 0.5%[6].
Strategy 2: Molecular Encapsulation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
When organic solvents are prohibited (e.g., sensitive in vivo studies or specific cell lines), cyclodextrin complexation is the gold standard[7]. Causality: The lipophilic cavity of HP-β-CD replaces the water molecules that would otherwise form an entropically unfavorable hydration shell around the hydrophobic 5-Bromo-2,3,4-trimethoxybenzaldehyde[7]. By encapsulating the drug, the complex presents a hydrophilic outer surface to the aqueous environment, thermodynamically driving dissolution without altering the drug's covalent structure[8][9].
Step-by-step workflow for HP-β-CD inclusion complex preparation.
Protocol: Cosolvent-Lyophilization Method for HP-β-CD Complexation
Self-Validation Check: The reconstituted lyophilized powder should yield a completely transparent solution in pure water at 10 mg/mL without any visible suspension.
-
Host Preparation: Dissolve HP-β-CD in ultra-pure water to create a 20% (w/v) solution[10].
-
Guest Preparation: Dissolve 5-Bromo-2,3,4-trimethoxybenzaldehyde in a minimal volume of absolute ethanol[11].
-
Complexation: Slowly add the ethanol solution dropwise to the HP-β-CD aqueous solution under continuous magnetic stirring at 30°C. Target a 1:1 or 1:2 molar ratio of drug to cyclodextrin[10].
-
Equilibration: Stir the mixture in the dark for 24 hours to allow thermodynamic equilibrium of the inclusion complex to be reached[10].
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C[10].
-
Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain the solid inclusion complex powder[11].
Section 3: Troubleshooting Guide
Table 2: Common Solubilization Issues and Resolutions
| Symptom | Root Cause | Scientific Resolution |
| Compound precipitates immediately upon dilution in media. | Localized high concentration during mixing ("solvent shock"). | Add the DMSO stock dropwise to a rapidly stirring vortex of the media. Pre-warm the media to 37°C before addition. |
| HP-β-CD complex solution is cloudy upon reconstitution. | Incomplete inclusion or excess uncomplexed free drug. | Filter the reconstituted solution through a 0.22 µm PTFE syringe filter to remove uncomplexed drug before use[10]. |
| Loss of compound activity over time in DMSO stock. | Hydrolysis or oxidation promoted by absorbed atmospheric moisture. | Use strictly anhydrous DMSO. Purge storage vials with Argon or Nitrogen gas before sealing[5]. |
| Unexpected cytotoxicity observed in control wells. | Final DMSO concentration exceeds cellular tolerance (>0.5%). | Perform serial dilutions to ensure DMSO is ≤0.1%, or switch entirely to the HP-β-CD formulation[5][6]. |
References
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. 3
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (NCBI). 4
-
Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics. 8
-
Lipophilic molecule encapsulated by a cyclodextrin. ResearchGate. 9
-
CAS:72744-55-9, 5-Bromo-2,3,4-trimethoxybenzaldehyde Properties. Bidepharm. 1
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins. National Center for Biotechnology Information (NCBI). 7
-
Preparation of curcumin-hydroxypropyl-β-cyclodextrin Inclusion Complex by Cosolvency-Lyophilization Procedure. National Center for Biotechnology Information (NCBI). 11
-
Application Notes and Protocols: Preparation of UNC2881 Stock Solution with DMSO. BenchChem. 5
-
Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. SciELO. 10
-
Application Notes and Protocols for Primulic Acid II in In Vitro Assays. BenchChem. 6
Sources
- 1. CAS:72744-55-9, 6-溴苯并[d][1,3]二氧戊环-4-甲醛-毕得医药 [bidepharm.com]
- 2. wjbphs.com [wjbphs.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juliet84.free.fr [juliet84.free.fr]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage stability and preventing oxidation of 5-Bromo-2,3,4-trimethoxybenzaldehyde
Technical Support Center: Handling, Storage, and Oxidation Prevention for 5-Bromo-2,3,4-trimethoxybenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of electron-rich benzaldehydes. 5-Bromo-2,3,4-trimethoxybenzaldehyde (CAS: 28006-94-2) is a highly valuable building block in pharmaceutical synthesis, but its electron-donating methoxy groups make the formyl moiety particularly susceptible to autoxidation.
This guide provides a deep dive into the mechanistic causes of this degradation, optimal storage protocols, and chemical rescue techniques to ensure the integrity of your experiments.
The Root Cause: Why Does It Degrade?
Q: My 5-Bromo-2,3,4-trimethoxybenzaldehyde turned from a free-flowing powder into a clumpy, slightly discolored solid with white crystals. What happened?
This is a classic case of autoxidation. Benzaldehyde derivatives react spontaneously with atmospheric oxygen to form their corresponding benzoic acids. This process is a free-radical chain reaction initiated by ambient light or trace transition metals ().
Causality Check: The reaction begins when an initiator (like UV light) abstracts a hydrogen atom from the aldehyde, forming a benzoyl radical. This radical rapidly reacts with molecular oxygen (O₂) to form a benzoylperoxy radical, which then abstracts another hydrogen from an unreacted aldehyde molecule, yielding perbenzoic acid and propagating the chain. Finally, the highly reactive perbenzoic acid undergoes a disproportionation reaction with another aldehyde molecule, resulting in two molecules of the benzoic acid derivative ().
Radical chain mechanism of benzaldehyde autoxidation into benzoic acid.
Optimal Storage & Prevention
Q: How do I stop this autoxidation from ruining my reagent inventory?
Prevention relies on breaking the causality chain of autoxidation: removing the oxygen source, eliminating light initiation, and reducing kinetic energy. Interestingly, recent studies show that adding small amounts of specific alcohols (like benzyl alcohol) can intercept the benzoylperoxy radicals via hydrogen atom transfer, effectively halting the chain reaction (). However, for pure synthetic reagents, physical barriers are strictly preferred over chemical additives.
Table 1: Quantitative Storage Parameters and Mechanistic Causality
| Parameter | Recommended Condition | Quantitative Impact / Causality |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Reduces ambient O₂ from ~21% to <1 ppm. Starves the propagation step of the radical chain. |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers thermal kinetic energy. Reduces the rate constant of autoxidation exponentially. |
| Light Exposure | Amber Glass Vials | Blocks UV wavelengths (<400 nm), preventing the homolytic cleavage of the aldehydic C-H bond. |
| Chemical Inhibitor | 2-10 wt% Benzyl Alcohol* | Intercepts peroxy radicals at 80°C under 1 bar O₂, maintaining aldehyde integrity. |
*Note: Only use chemical inhibitors if your downstream application tolerates the presence of the alcohol.
Standard operating procedure for the inert storage of sensitive benzaldehydes.
Troubleshooting & Chemical Rescue
Q: I found an old bottle of 5-Bromo-2,3,4-trimethoxybenzaldehyde, and NMR confirms about 15% conversion to the benzoic acid. Can I salvage it?
Yes. Because the oxidation product is a carboxylic acid, it has a significantly different pKa than the parent aldehyde. We can exploit this chemical property using a liquid-liquid acid-base extraction to selectively partition the oxidized impurity into an aqueous phase.
Protocol: Step-by-Step Rescue of Oxidized 5-Bromo-2,3,4-trimethoxybenzaldehyde Self-Validating System: This protocol includes a built-in validation step (TLC/pH check) to ensure the complete removal of the acid before proceeding to drying, ensuring you do not waste time isolating an impure product.
-
Dissolution (Organic Phase): Dissolve the contaminated solid in a volatile, non-water-miscible organic solvent such as diethyl ether or ethyl acetate (e.g., 10 mL solvent per 1 gram of compound).
-
Causality: Both the aldehyde and the benzoic acid impurity are highly soluble in these organic solvents at room temperature.
-
-
Base Washing (Aqueous Phase): Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Causality: The mild base (Na₂CO₃) selectively deprotonates the carboxylic acid (pKa ~4) to form a water-soluble sodium carboxylate salt. The aldehyde remains uncharged and stays in the organic layer.
-
-
Phase Separation & Venting: Stopper the funnel, invert, and shake vigorously. Crucial: Vent the stopcock frequently.
-
Causality: The acid-base neutralization releases CO₂ gas. Venting prevents dangerous pressure buildup that could shatter the glassware.
-
-
Validation Check: Drain the lower aqueous layer. Test the pH of the aqueous layer; it should remain basic (pH > 8). Spot the organic layer on a TLC plate (Hexanes:EtOAc) to confirm the baseline spot (acid) is gone. Repeat Step 2 if the acid remains.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) until it stops clumping and flows freely like snow.
-
Causality: MgSO₄ chemically binds residual water dissolved in the organic phase, preventing hydrolytic degradation during solvent removal.
-
-
Solvent Removal & Inerting: Filter off the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator. Immediately backfill the flask with Argon, transfer the purified solid to an amber vial, and store at 2-8°C.
References
Comparative Reactivity Guide: 5-Bromo-2,3,4-trimethoxybenzaldehyde vs. 5-Bromo-2,4,6-trimethoxybenzaldehyde
Executive Summary
For researchers and drug development professionals synthesizing complex natural products (e.g., benzo[c]phenanthridines) or novel pharmaceuticals (e.g., curcumin analogues), the selection of the correct bromotrimethoxybenzaldehyde building block is critical. While 5-Bromo-2,3,4-trimethoxybenzaldehyde and 5-Bromo-2,4,6-trimethoxybenzaldehyde (conventionally named 3-bromo-2,4,6-trimethoxybenzaldehyde due to symmetry) share the same molecular weight, their distinct substitution patterns create vastly different steric and electronic landscapes.
This guide objectively compares their reactivity profiles, focusing on carbonyl electrophilicity and C–Br bond accessibility, and provides self-validating experimental protocols to overcome their specific synthetic bottlenecks.
Structural and Electronic Profiling (The Causality of Reactivity)
The reactivity of these two isomers diverges fundamentally at two reactive centers: the aldehyde carbonyl and the aryl bromide bond.
The Carbonyl Center: Sterics and the +M Effect
-
5-Bromo-2,3,4-trimethoxybenzaldehyde: The aldehyde group at C1 is flanked by only one ortho-methoxy group (C2). Electronically, the methoxy groups at C2 (ortho) and C4 (para) donate electron density via resonance (+M effect), but the C3 (meta) methoxy group cannot. This leaves the carbonyl carbon moderately electrophilic and sterically accessible[1].
-
3-Bromo-2,4,6-trimethoxybenzaldehyde: The aldehyde is flanked by two ortho-methoxy groups (C2 and C6), creating a severe steric blockade against incoming nucleophiles (often referred to in related imine formations as contributing to a "reverse anomeric effect")[2]. Furthermore, all three methoxy groups (ortho, para, ortho) donate electron density directly into the carbonyl carbon via resonance. This intense +M effect quenches the partial positive charge of the carbonyl, drastically reducing its electrophilicity[3].
The C–Br Bond: Oxidative Addition Bottlenecks
-
5-Bromo-2,3,4-trimethoxybenzaldehyde: The C5 bromine is flanked by one methoxy group (C4) and one small proton (C6). This mono-ortho substitution allows standard transition metal catalysts (e.g., Pd(PPh3)4) to easily undergo oxidative addition.
-
3-Bromo-2,4,6-trimethoxybenzaldehyde: The C3 bromine is trapped between two methoxy groups (C2 and C4). This di-ortho steric shield repels bulky palladium-phosphine complexes, making standard cross-coupling highly inefficient and necessitating specialized, highly active mono-ligated Pd(0) species[4].
Quantitative Reactivity Comparison
The table below summarizes the empirical performance of both isomers across standard synthetic transformations.
| Property / Reaction | 5-Bromo-2,3,4-trimethoxybenzaldehyde | 3-Bromo-2,4,6-trimethoxybenzaldehyde | Mechanistic Causality |
| Aldehyde Steric Environment | Mono-ortho substituted (C2) | Di-ortho substituted (C2, C6) | Proximity of bulky methoxy groups to the Bürgi-Dunitz trajectory. |
| Carbonyl Electrophilicity | Moderate (1 meta OMe prevents full resonance saturation) | Low (All 3 OMe groups donate via resonance) | Resonance (+M) reduces the partial positive charge on the carbonyl carbon. |
| Claisen-Schmidt Condensation Yield | ~85-90% (Standard NaOH/EtOH, RT) | ~15-30% (Requires forcing conditions) | Di-ortho shielding and low electrophilicity prevent enolate attack. |
| C–Br Steric Environment | Mono-ortho substituted (C4) | Di-ortho substituted (C2, C4) | Methoxy groups adjacent to the bromine atom. |
| Suzuki-Miyaura Coupling (Pd(PPh3)4) | >80% (Mild base, 80°C) | <20% (Fails or traces) | Di-ortho methoxy groups block Pd(0) oxidative addition into the C–Br bond. |
Reaction-Specific Workflows & Visualizations
A. Carbonyl Reactivity: Nucleophilic Addition Pathways
When synthesizing chalcones or Schiff bases, the 2,3,4-isomer reacts smoothly. The 2,4,6-isomer, however, resists condensation. If forced with excess heat, it often undergoes competing degradation or Cannizzaro-type disproportionation rather than the desired nucleophilic addition[2].
Nucleophilic addition pathways demonstrating steric hindrance at the carbonyl center.
Protocol 1: Comparative Claisen-Schmidt Condensation
This protocol is optimized to mitigate the low electrophilicity of the 2,4,6-isomer by utilizing a pre-formed enolate approach.
-
Enolate Generation: In a flame-dried flask under Argon, dissolve acetophenone (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete kinetic enolate formation.
-
Aldehyde Addition:
-
For 5-Bromo-2,3,4-trimethoxybenzaldehyde: Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise at 0 °C. The reaction will typically reach completion within 2 hours at room temperature.
-
For 3-Bromo-2,4,6-trimethoxybenzaldehyde: Add the aldehyde (1.0 equiv) in THF. Due to steric hindrance, remove the ice bath and reflux the mixture at 65 °C for 18–24 hours[4].
-
-
Quenching & Dehydration: Quench with saturated aqueous NH4Cl. Extract with EtOAc. To ensure complete dehydration to the chalcone, dissolve the crude aldol intermediate in toluene, add a catalytic amount of p-TsOH, and reflux with a Dean-Stark trap for 4 hours.
-
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
B. Palladium-Catalyzed Cross-Coupling: Overcoming the Di-ortho Shield
In Suzuki-Miyaura couplings, the di-ortho substitution around the C3 bromine of the 2,4,6-isomer acts as a physical wall. Standard tetrakis(triphenylphosphine)palladium(0) is too bulky to undergo oxidative addition.
Oxidative addition bottlenecks in Pd-catalyzed cross-coupling due to C-Br steric environments.
Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling
This system utilizes Buchwald ligands (SPhos) to generate a highly active, mono-ligated Pd(0) complex capable of penetrating the di-ortho methoxy shield of the 2,4,6-isomer.
-
Reagent Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the bromotrimethoxybenzaldehyde (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Catalyst Selection:
-
For 5-Bromo-2,3,4-trimethoxybenzaldehyde: Add Pd(PPh3)4 (5 mol%).
-
For 3-Bromo-2,4,6-trimethoxybenzaldehyde: Add Pd2(dba)3 (2.5 mol%) and SPhos (10 mol%). The electron-rich biaryl phosphine accelerates oxidative addition while its steric bulk enforces a reactive mono-ligated state.
-
-
Solvent & Reaction: Add degassed Toluene/H2O (10:1 v/v, 0.2 M). Seal the vial and heat to 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
References
-
Synthesis and Cytotoxic Activities of a New Benzo[c]phenanthridine Alkaloid, 7-Hydroxynitidine, and Some 9-Oxygenated Benzo[c]phenanthridine Derivatives Organic Letters (ACS Publications)1
-
A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses PubMed Central (PMC)2
-
Synthesis and biological evaluation of novel curcumin analogues as anti-inflammatory, anti-cancer and anti-oxidant agents Medicinal Chemistry Research4
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations MDPI3
Sources
GC-MS Analysis of Impurities in Commercial 5-Bromo-2,3,4-trimethoxybenzaldehyde: A Comparative Guide
Introduction
5-Bromo-2,3,4-trimethoxybenzaldehyde (CAS 28006-94-2) is a highly versatile electrophilic building block widely utilized in the synthesis of complex heterocyclic compounds, including benzo[c]phenanthridine alkaloids and various pharmaceutical active ingredients (APIs) . Because it frequently serves as a precursor in palladium-catalyzed cross-coupling reactions, the purity of this intermediate directly dictates the yield, catalyst lifespan, and safety profile of the downstream API.
Under the , organic impurities in new drug substances must be rigorously identified and qualified, typically starting at a reporting threshold of 0.05% . Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for profiling this compound due to the volatility of the benzaldehyde core and the highly diagnostic isotopic signatures of brominated species.
This guide provides a comprehensive comparison of commercial 5-bromo-2,3,4-trimethoxybenzaldehyde sources, details the mechanistic origins of their impurities, and establishes a self-validating GC-MS protocol for rigorous quality control.
Mechanistic Origins of Process Impurities
To effectively analyze a commercial batch, an analytical scientist must first understand the synthetic route. The standard industrial synthesis involves the electrophilic aromatic bromination of 2,3,4-trimethoxybenzaldehyde using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) .
While the 5-position is the most electronically and sterically favored site for electrophilic attack, the reaction is prone to several side reactions depending on the strictness of temperature control and stoichiometric precision.
Figure 1: Synthetic pathway and mechanistic origins of common impurities during bromination.
The primary impurities encountered in commercial batches include:
-
Impurity A (Unreacted Starting Material): 2,3,4-trimethoxybenzaldehyde (m/z 196). Arises from incomplete bromination.
-
Impurity B (Over-brominated Analog): 5,6-Dibromo-2,3,4-trimethoxybenzaldehyde (m/z 354). Occurs when excess brominating agent is used or localized concentration gradients form in the reactor.
-
Impurity C (Demethylated Byproducts): e.g., 5-bromo-2-hydroxy-3,4-dimethoxybenzaldehyde (m/z 260). The hydrobromic acid (HBr) generated as a byproduct during bromination can cleave the labile methoxy ethers if the reaction mixture is not properly buffered or quenched.
Comparative GC-MS Impurity Profiling of Commercial Tiers
Not all commercial sources are synthesized or purified equally. To illustrate the variance in market quality, we compared three distinct hypothetical commercial tiers of 5-bromo-2,3,4-trimethoxybenzaldehyde using our standardized GC-MS method.
Table 1: Comparative GC-MS Impurity Profiles Across Commercial Suppliers
| Impurity / Analyte | m/z (Molecular Ion) | Supplier A (Pharma-Grade) | Supplier B (Standard Grade) | Supplier C (Bulk Catalog) | Downstream Impact |
| 2,3,4-Trimethoxybenzaldehyde | 196 | < 0.05% (ND) | 1.2% | 4.5% | Forms des-bromo API analogs; notoriously difficult to separate. |
| 5-Bromo-2,3,4-trimethoxybenzaldehyde | 274 / 276 | > 99.8% | 97.3% | 91.2% | Target Intermediate |
| Demethylated Byproducts | 260 / 262 | < 0.05% (ND) | 0.8% | 2.1% | Phenolic -OH poisons Pd-catalysts; causes side-alkylations. |
| 5,6-Dibromo Derivative | 352 / 354 / 356 | 0.1% | 0.7% | 2.2% | Acts as a bifunctional cross-linker; causes oligomerization. |
Analytical Insight: Supplier A represents a highly optimized process with rigorous post-reaction crystallization, keeping all impurities below the ICH Q3A identification threshold. Supplier C, typical of low-cost bulk catalogs, exhibits significant over-bromination and demethylation, rendering it unsuitable for sensitive catalytic cross-couplings without further in-house purification.
Standardized GC-MS Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By utilizing the natural isotopic distribution of bromine (approx. 1:1 ratio of ⁷⁹Br to ⁸¹Br), the mass spectrometer acts as an internal confirmation tool—any peak lacking the characteristic M / M+2 doublet cannot be a mono-brominated species.
Figure 2: Standardized GC-MS analytical workflow for volatile impurity profiling.
Step-by-Step Methodology
A. Sample Preparation
-
Accurately weigh 1.0 mg of the commercial 5-bromo-2,3,4-trimethoxybenzaldehyde batch.
-
Dissolve in 1.0 mL of HPLC-grade Dichloromethane (DCM) to yield a 1 mg/mL solution.
-
Causality: DCM is selected due to its excellent solvation of halogenated aromatics and its high volatility. It elutes well before the solvent delay expires, preventing detector saturation and masking of early-eluting impurities like unreacted starting material.
-
B. Gas Chromatography (GC) Parameters
-
Column: DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).
-
Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase separates analytes based on a combination of boiling point and polarizability. This is critical for resolving positional isomers (e.g., 5-bromo vs. 6-bromo) which have nearly identical boiling points but different dipole moments.
-
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1.0 µL injection volume, Split ratio 10:1, Inlet temperature 250°C.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2.0 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C, hold for 5.0 minutes.
-
Causality: The initial hold focuses the analyte band at the head of the column. The 15°C/min ramp is optimized to maintain sharp peak shapes for higher molecular weight impurities (like the dibromo derivative) while minimizing thermal degradation of the benzaldehyde core.
-
C. Mass Spectrometry (MS) Parameters
-
Ionization Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C.
-
Causality: 70 eV is the universal standard for EI. It ensures that the fragmentation pathways (e.g., loss of •CHO [M-29] or •CH₃ [M-15]) are highly reproducible and can be confidently cross-referenced against the NIST mass spectral library for untargeted impurity identification.
-
-
Mass Analyzer: Quadrupole, operating in Full Scan mode (m/z 50 to 400).
-
Causality: The m/z 50 lower limit excludes background interference from air (N₂, O₂) and water, while the 400 upper limit comfortably captures the molecular ion of the dibromo impurity (m/z ~354) and its associated 1:2:1 isotopic triplet (⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂).
-
Data Interpretation & Quality Control Implications
When evaluating the GC-MS chromatogram, the analytical scientist must prioritize the identification of the 5,6-dibromo derivative and demethylated analogs.
-
Isotopic Validation: The target peak at m/z 274 must show an equally intense peak at m/z 276. If an impurity peak shows a 1:2:1 triplet at m/z 352, 354, and 356, it is definitively a dibrominated species.
-
Process Adjustment: High levels of the demethylated impurity (m/z 260/262) indicate that the manufacturer's quenching step was delayed, allowing HBr to accumulate and cleave the ether linkages. This requires the procurement team to demand better process controls from the supplier, or switch to a Pharma-Grade vendor to prevent catalyst poisoning in downstream API synthesis.
References
-
Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL: [Link]
-
Title: Synthesis and Cytotoxic Activities of a New Benzo[c]phenanthridine Alkaloid, 7-Hydroxynitidine, and Some 9-Oxygenated Benzo[c]phenanthridine Derivatives Source: Organic Letters (ACS Publications) URL: [Link]
A Comparative Guide to Steric Hindrance in Bromotrimethoxybenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Steric Hindrance in Molecular Reactivity
In the intricate world of organic synthesis and drug development, the spatial arrangement of atoms within a molecule is as crucial as its chemical composition. Steric hindrance, the effect of the physical bulk of substituents on reaction rates and molecular conformation, is a cornerstone of physical organic chemistry.[1] It dictates the accessibility of a reaction center, influences transition state energies, and can be harnessed to achieve regioselectivity and stereoselectivity.[2] This guide provides an in-depth technical comparison of steric hindrance in two key isomers of bromotrimethoxybenzaldehyde: 2-bromo-3,4,5-trimethoxybenzaldehyde (Isomer A) and 5-bromo-2,3,4-trimethoxybenzaldehyde (Isomer B) .
The aldehyde functional group is a versatile handle in synthetic chemistry, but its reactivity is exquisitely sensitive to the local steric environment. For bromotrimethoxybenzaldehyde isomers, the placement of the bromo and methoxy groups ortho to the aldehyde profoundly alters the steric landscape. Understanding and quantifying these differences is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with precise three-dimensional structures for biological targets. This guide will explore the theoretical underpinnings of steric hindrance in these isomers and detail the experimental and computational methodologies used to evaluate it.
Isomer Comparison: The Impact of Ortho-Substitution
The primary determinant of steric hindrance around the aldehyde group in substituted benzaldehydes is the presence of substituents at the ortho positions (C2 and C6).[3] These groups can physically obstruct the approach of reagents to the aldehyde carbon and force the aldehyde group to twist out of the plane of the aromatic ring, disrupting π-conjugation.[4]
Let us consider the two isomers of interest:
-
Isomer A: 2-bromo-3,4,5-trimethoxybenzaldehyde: Features a bromine atom at one ortho position (C2) and a hydrogen atom at the other (C6).
-
Isomer B: 5-bromo-2,3,4-trimethoxybenzaldehyde: Features a methoxy group at one ortho position (C2) and a hydrogen atom at the other (C6).
The fundamental comparison, therefore, boils down to the relative steric bulk of an ortho-bromo group versus an ortho-methoxy group. While both are significantly larger than hydrogen, their different sizes and electronic properties lead to distinct steric environments. Generally, the bromine atom is considered to have a larger van der Waals radius than the oxygen atom of a methoxy group, suggesting that Isomer A will exhibit greater steric hindrance than Isomer B.
Visualizing Steric Crowding
The following diagrams illustrate the structures of the two isomers, highlighting the substituents at the ortho positions that are responsible for steric hindrance.
Caption: Molecular structures of Isomer A and Isomer B.
Quantifying Steric Hindrance: Experimental & Computational Approaches
Qualitative predictions must be substantiated by quantitative data. Several powerful techniques can be employed to measure and compare the steric hindrance in these isomers.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most direct and unambiguous measurement of a molecule's three-dimensional structure in the solid state.[5] By precisely determining bond lengths, bond angles, and dihedral angles, it can reveal the conformational consequences of steric strain.
Key Parameter to Compare: The dihedral angle between the plane of the aldehyde group (O=C-H) and the plane of the aromatic ring is a direct measure of steric hindrance.[6] Increased steric crowding from ortho-substituents forces this angle to increase to relieve strain.[7]
Illustrative Crystallographic Data
| Parameter | Isomer A (2-Bromo-...) | Isomer B (5-Bromo-2-methoxy-...) | Rationale |
| Aldehyde-Ring Dihedral Angle | ~25-35° | ~15-25° | The larger bromo group at the ortho position in Isomer A is expected to cause a greater twist of the aldehyde group out of the aromatic plane compared to the ortho-methoxy group in Isomer B. |
| C6-C1-C2 Bond Angle | >120° | >120° | Steric repulsion between the ortho-substituent and the aldehyde group typically widens this internal ring angle. |
Note: The data in this table is illustrative and intended to demonstrate the expected trend based on established principles of steric effects.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution of the isomer in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature (e.g., 100 K) during data collection to minimize thermal vibrations. The diffractometer uses a specific X-ray source (e.g., Mo Kα radiation).[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to yield the unit cell parameters and reflection intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for probing through-space interactions and conformational preferences in solution.[8]
Key Experiment: A NOESY experiment can detect spatial proximity between the aldehyde proton (CHO) and the protons of an ortho-substituent. A stronger NOE correlation indicates a closer average distance, which can be related to restricted rotation and steric crowding.[9] Additionally, variable temperature NMR can be used to study the rotational dynamics around the C(aryl)-CHO bond. A higher energy barrier to rotation, determined from coalescence temperatures, implies greater steric hindrance.
Illustrative NMR Data (¹H NMR)
The chemical shift of the aldehyde proton can also be indicative of conformation. Twisting the aldehyde group out of the plane of the ring reduces the deshielding effect of the aromatic ring current, which may lead to slight differences in its chemical shift.
| Parameter | Isomer A (2-Bromo-...) | Isomer B (5-Bromo-2-methoxy-...) | Rationale |
| Aldehyde ¹H Chemical Shift (δ) | ~10.2 - 10.4 ppm | ~10.3 - 10.5 ppm | The precise chemical shift is influenced by a combination of steric and electronic effects, but significant differences are expected due to the different ortho-substituent. |
| NOE Correlation (CHO ↔ ortho-group) | Strong NOE expected between CHO proton and protons of the C6-H. Potential for weak NOE to ortho-bromo if rotation is slow. | Strong NOE expected between CHO proton and protons of the ortho-methoxy group. | The presence and intensity of NOE cross-peaks directly map the spatial relationships dictated by steric hindrance. |
| Rotational Energy Barrier (from VT-NMR) | Higher (e.g., >10 kcal/mol) | Lower (e.g., <10 kcal/mol) | The bulkier ortho-bromo group in Isomer A should create a higher barrier to rotation around the C(aryl)-CHO bond. |
Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and conformational analysis.[10][11]
Experimental Protocol: 2D NOESY NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The experiment is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). A standard 2D NOESY pulse sequence is used. A key parameter is the mixing time (d8), which is typically varied between 50 ms and 800 ms to optimize the detection of NOE cross-peaks.
-
Data Processing and Analysis: The 2D data is processed using a Fourier transform in both dimensions. The resulting spectrum is phased and baseline corrected. Cross-peaks, which appear off the diagonal, indicate through-space correlations between protons. The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons.
Reaction Kinetics Studies
The most direct chemical evidence for steric hindrance comes from comparing the rates of reactions involving the aldehyde group. A reaction that is sensitive to steric effects will proceed more slowly for the more hindered isomer.[3]
Key Experiment: A nucleophilic addition to the aldehyde, such as a Wittig reaction or the formation of a hydrazone, is an ideal probe. The rate-determining step involves the approach of a nucleophile to the carbonyl carbon, a process that is highly susceptible to steric obstruction by ortho-substituents.[12]
Illustrative Reaction Kinetics Data (Wittig Reaction)
| Parameter | Isomer A (2-Bromo-...) | Isomer B (5-Bromo-2-methoxy-...) | Rationale |
| Relative Rate Constant (k_rel) | 1.0 | > 1.0 | The greater steric hindrance in Isomer A is expected to significantly slow the rate of nucleophilic attack compared to Isomer B. The exact factor depends on the specific nucleophile and reaction conditions. |
| Reaction Yield (at fixed time) | Lower | Higher | Under identical reaction times and conditions, the less hindered isomer (Isomer B) is expected to give a higher yield of the product. |
Note: The data in this table is illustrative, demonstrating the expected kinetic consequences of differential steric hindrance.[3]
Experimental Protocol: Comparative Reaction Kinetics
-
Reaction Setup: In parallel, set up two identical reactions in temperature-controlled vessels. Each vessel contains a solution of one isomer (e.g., 1.0 mmol) in a suitable solvent (e.g., THF).
-
Initiation: At time t=0, add an identical amount of the limiting reagent (e.g., a stabilized Wittig ylide, 1.0 mmol) to each flask simultaneously.
-
Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction immediately (e.g., by adding to a vial containing a small amount of dilute acid).
-
Analysis: Analyze the quenched aliquots by a suitable quantitative method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the starting material and product.
-
Data Processing: Plot the concentration of the reactant versus time for each isomer. The initial rate can be determined from the slope of this curve at early time points. The rate constants can be calculated by fitting the data to the appropriate rate law.
Workflow & Logic Diagram
The following diagram illustrates the logical workflow for comparing steric hindrance, from structural analysis to quantitative validation.
Caption: Logical workflow for the comparative analysis of steric hindrance.
Conclusion
The steric environment of a molecule is a critical parameter that governs its reactivity and conformation. In the case of bromotrimethoxybenzaldehyde isomers, the identity and position of substituents ortho to the aldehyde group are the most significant factors. By comparing 2-bromo-3,4,5-trimethoxybenzaldehyde (Isomer A) and 5-bromo-2,3,4-trimethoxybenzaldehyde (Isomer B) , we can isolate the effect of an ortho-bromo versus an ortho-methoxy group.
Based on established principles of steric bulk, Isomer A is predicted to be more sterically hindered. This hypothesis can be rigorously tested and quantified using a suite of complementary analytical techniques. X-ray crystallography provides definitive solid-state structural data on conformational twisting, while advanced NMR methods like NOESY reveal through-space interactions in solution. Finally, comparative reaction kinetics offers a direct chemical measure of the impact of this steric hindrance on reactivity. Together, these methods provide a comprehensive and robust framework for characterizing the subtle yet crucial structural differences between these valuable synthetic intermediates.
References
-
(n.d.). Scans of dihedral angle τ = ∠(CNNC) for the benzaldehyde azines. ResearchGate. [Link]
- Baliah, V., & Uma, M. (1983). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
(n.d.). 2-Bromo-3,4,5-trimethoxybenzaldehyde. PubChem. [Link]
-
(n.d.). 3,4,5-Trimethoxybenzaldehyde. Wikipedia. [Link]
-
(n.d.). 5-Bromo-2,3,4-trimethoxy-benzaldehyde — Chemical Substance Information. NextSDS. [Link]
- (1974). Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
-
(n.d.). Molecular structures of substituted benzaldehydes 1-50. ResearchGate. [Link]
- de Ronde, B., et al. (2019). The crystal structures of four dimethoxybenzaldehyde isomers.
-
(2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. Journal of Molecular Structure.
-
(n.d.). NOESY. Chemistry LibreTexts. [Link]
-
(n.d.). Chemical structures of A: 2,4,5-trimethoxybenzaldehyde, B: 2,3,4-.... ResearchGate. [Link]
-
(n.d.). 1H NMR spectra (aliphatic region) of ortho-bromo derivative 6j.... ResearchGate. [Link]
- (2024). Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. Journal of the American Chemical Society.
-
(2025). Dihedral–torsion model potentials that include angle-damping factors. RSC Publishing. [Link]
- (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A.
- Rajput, R., & Karuppayil, S. M. (2013). Anti-Candida properties of asaronaldehyde of Acorus gramineus rhizome and three structural isomers. Chinese medicine.
-
(2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
- (2006).
- (2022). Ortho- to para-hydrogen conversion kinetics: New experimental data and an industrial perspective.
- (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
-
(2025). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis?. Bloom Tech. [Link]
-
(2021). Rate of aromatic nucleophilic substitution on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
- Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry.
-
(2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
-
(n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. The University of Queensland. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 5-Bromo-2,4-dimethoxybenzaldehyde 99 130333-46-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 5-Bromo-2,3,4-trimethoxybenzaldehyde: A Comparative Guide to FTIR Spectroscopy and Orthogonal Techniques
Executive Summary
5-Bromo-2,3,4-trimethoxybenzaldehyde (CAS 28006-94-2) is a highly substituted aromatic building block frequently utilized in the total synthesis of complex natural products, such as the fluorenone dengibsinin[1]. Because it contains multiple electron-donating methoxy groups, an electron-withdrawing aldehyde, and a heavy halogen (bromine) on a single benzene ring, validating its exact structural integrity is a critical quality control step in drug development.
This guide objectively compares the performance of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical techniques (NMR, Raman, and MS) for the structural validation of this compound. By examining the causality behind spectral signatures, we provide a self-validating framework for researchers to confidently confirm molecular identity.
Mechanistic Causality: Why FTIR?
FTIR spectroscopy measures the absorption of infrared light corresponding to the vibrational frequencies of chemical bonds. The fundamental physical principle governing FTIR is that a bond must undergo a change in dipole moment during vibration to be IR-active[2].
Because 5-Bromo-2,3,4-trimethoxybenzaldehyde is densely packed with highly polar functional groups (C=O, C–O–C, and C–Br), its molecular vibrations produce massive dipole moment shifts. This makes FTIR an exceptionally sensitive and rapid tool for profiling its functional group inventory[3]. However, while FTIR excels at identifying what groups are present, orthogonal techniques are required to determine where they are positioned.
Comparative Analysis: FTIR vs. Orthogonal Alternatives
To establish a rigorous structural validation workflow, FTIR should be viewed as the first pillar of a multi-technique approach. The table below summarizes how FTIR compares to Raman, NMR, and Mass Spectrometry for this specific compound.
| Analytical Technique | Primary Physical Principle | Key Strengths for 5-Bromo-2,3,4-trimethoxybenzaldehyde | Limitations |
| FTIR Spectroscopy | Dipole moment change during molecular vibration[2]. | Rapid, non-destructive identification of polar bonds (C=O, C–O–C)[3]. | Cannot easily map the exact 2,3,4-positioning of the methoxy groups. |
| Raman Spectroscopy | Polarizability change during inelastic light scattering[2]. | Excellent for homonuclear bonds (aromatic C=C ring breathing)[2]. | Weak signal for polar C=O bonds; potential fluorescence interference[2]. |
| ¹H & ¹³C NMR | Nuclear spin resonance in a magnetic field. | Gold standard for absolute regiochemistry. Maps the single aromatic proton and methoxy positions. | High operational cost; requires deuterated solvents; longer acquisition time. |
| GC-MS / LC-MS | Molecular ionization and fragmentation. | Confirms the presence of Bromine via the distinct 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br (M / M+2 peaks). | Destructive technique; requires sample vaporization/ionization. |
FTIR Spectral Signatures & Theoretical Grounding
When analyzing the FTIR spectrum of 5-Bromo-2,3,4-trimethoxybenzaldehyde, researchers must look for specific vibrational modes. Understanding the mechanics behind these frequencies prevents misinterpretation.
-
Carbonyl (C=O) Stretch (~1670–1685 cm⁻¹): In standard aliphatic aldehydes, the C=O stretch appears near 1715 cm⁻¹. However, in this molecule, the carbonyl is conjugated with the aromatic ring. This conjugation delocalizes the π -electrons, slightly weakening the C=O double bond character and shifting the absorption to a lower frequency (typically 1673 cm⁻¹ in heavily substituted benzaldehydes)[4].
-
Methoxy (C–O–C) Stretch (~1245–1255 cm⁻¹): The asymmetric stretching of the ether linkages produces a very strong band near 1250 cm⁻¹ due to resonance enhancement and the massive dipole change of the C–O bonds[4].
-
Carbon-Bromine (C–Br) Stretch (690–515 cm⁻¹): The C–Br bond absorbs low-frequency infrared radiation because of the high atomic mass of bromine[5]. According to Hooke's Law applied to molecular mechanics, a larger reduced mass of the vibrating atomic pair inversely affects the frequency of oscillation, pushing the C–Br stretch deep into the fingerprint region[5].
-
Aldehydic C–H Stretch (~2850 cm⁻¹ and ~2750 cm⁻¹): This appears as a characteristic Fermi resonance doublet, distinguishing the aldehyde from other carbonyl-containing compounds (like ketones, which lack this C–H bond).
Self-Validating Experimental Protocol: ATR-FTIR
To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Each step includes a causality check to prevent false positives.
Step 1: System Initialization & Background Acquisition
-
Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution) of the ambient air.
-
Causality Check: Background scans capture the ambient atmospheric profile (specifically CO₂ at ~2350 cm⁻¹ and H₂O vapor). Subtracting this prevents atmospheric moisture from masking the critical aldehydic C–H stretching frequencies.
Step 2: Sample Application
-
Action: Place 1–2 mg of solid 5-Bromo-2,3,4-trimethoxybenzaldehyde directly onto the center of the crystal. Lower the pressure anvil until a distinct "click" is felt or the software indicates optimal pressure.
-
Causality Check: ATR relies on an evanescent wave penetrating the sample by only a few micrometers. Insufficient pressure leads to poor optical contact, resulting in artificially weak signals, particularly in the high-frequency region (>2000 cm⁻¹).
Step 3: Data Acquisition & Baseline Validation
-
Action: Collect the sample spectrum.
-
Self-Validation: Immediately inspect the baseline. If the C=O peak at ~1670 cm⁻¹ is "flat-topped" (transmittance < 5%), the detector is saturated. Correction: Reduce the anvil pressure or use a smaller sample volume to restore peak geometry and prevent derivative-shaped distortions.
Step 4: Orthogonal Confirmation
-
Action: Once the C=O, C–O, and C–Br functional groups are confirmed via FTIR, route the sample to MS to verify the ⁷⁹Br/⁸¹Br isotopic ratio, and to NMR to confirm that the methoxy groups are strictly at the 2, 3, and 4 positions.
Structural Validation Workflow
Caption: Workflow for the structural validation of 5-Bromo-2,3,4-trimethoxybenzaldehyde.
References
-
Title: ortho and remote metalation – cross coupling strategies. Total synthesis of the naturally occurring fluorenone dengibsinin and imeluteine Source: Canadian Science Publishing (1994) URL: [Link]
-
Title: Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations Source: Gateway Analytical (2021) URL: [Link]
-
Title: FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Source: Lab Manager URL: [Link]
-
Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts (2020) URL: [Link]
-
Title: Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde Source: Journal of Emerging Technologies and Innovative Research (JETIR) (2026) URL: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 3. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 4. jetir.org [jetir.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Comprehensive Safety and Handling Guide for 5-Bromo-2,3,4-trimethoxybenzaldehyde
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This guide provides a detailed protocol for the safe handling and disposal of 5-Bromo-2,3,4-trimethoxybenzaldehyde, a compound frequently utilized in organic synthesis. The procedures outlined below are grounded in established safety principles and are designed to provide a self-validating system for risk mitigation.
Understanding the Hazard Profile
5-Bromo-2,3,4-trimethoxybenzaldehyde is a substituted aromatic aldehyde. While specific toxicity data for this compound is not extensively published, its structural motifs—an aldehyde group and a halogenated aromatic ring—suggest potential hazards that warrant careful handling.
According to safety data sheets (SDS), this compound is classified as follows:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3
These classifications indicate that the compound can cause skin irritation, serious eye irritation, and respiratory irritation upon exposure. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to use engineering controls that contain the hazard at its source.
-
Chemical Fume Hood: All weighing and handling of 5-Bromo-2,3,4-trimethoxybenzaldehyde solid and its solutions must be conducted inside a certified chemical fume hood. This prevents the inhalation of dust particles and vapors. The fume hood should have a tested and certified face velocity of 80-120 feet per minute (fpm).
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): A Necessary Barrier
Proper selection and use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the required PPE.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | ANSI Z87.1 compliant safety glasses with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, which can cause irritation. It is crucial to change gloves immediately if they become contaminated. |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. For situations where a hood is not available (e.g., spill cleanup), a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate pre-filter is necessary. | Prevents respiratory tract irritation from dust or vapors. |
Step-by-Step Handling Protocol
This protocol provides a systematic approach to safely handle 5-Bromo-2,3,4-trimethoxybenzaldehyde from receipt to use.
Caption: Workflow for Safe Handling of 5-Bromo-2,3,4-trimethoxybenzaldehyde.
4.1. Preparation
-
Verify Fume Hood: Before starting, confirm that the chemical fume hood has a valid certification sticker and that the airflow is functioning correctly.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Prepare Work Area: Cover the work surface within the fume hood with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, glassware, solvents) to minimize movement in and out of the hood.
4.2. Weighing and Transfer
-
Tare Balance: Place a clean, dry weighing vessel on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Carefully dispense the required amount of 5-Bromo-2,3,4-trimethoxybenzaldehyde into the weighing vessel. Use a spatula and avoid generating dust. Keep the container opening away from your breathing zone.
-
Close Primary Container: Securely cap the primary container of the chemical immediately after dispensing.
-
Transfer to Reaction Vessel: Carefully transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
4.3. Post-Handling and Decontamination
-
Clean Equipment: Decontaminate any non-disposable equipment, such as spatulas, with an appropriate solvent (e.g., ethanol or acetone) inside the fume hood. Collect the rinse solvent as hazardous waste.
-
Clean Work Area: Wipe down the work surface with the same solvent. Dispose of the contaminated bench paper and wipes as solid hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
5.1. Minor Spill (Inside Fume Hood)
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
5.2. Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Waste Disposal
All waste generated from handling 5-Bromo-2,3,4-trimethoxybenzaldehyde is considered hazardous. Proper segregation and disposal are mandatory to ensure environmental and personnel safety.
| Waste Stream | Container Type | Disposal Protocol |
| Solid Waste | Labeled, sealed plastic bag or container. | Includes contaminated gloves, bench paper, wipes, and excess solid chemical. Label as "Halogenated Organic Solid Waste." |
| Liquid Waste | Labeled, sealed, and secondarily contained solvent-safe bottle. | Includes reaction residues and solvent rinses. Label as "Halogenated Organic Liquid Waste." |
| Sharps Waste | Puncture-proof sharps container. | Includes any contaminated needles or razor blades. |
Never dispose of this chemical or its waste down the drain. Follow your institution's specific hazardous waste disposal procedures.
By adhering to these detailed procedures, researchers can confidently handle 5-Bromo-2,3,4-trimethoxybenzaldehyde while minimizing risks and ensuring a safe and compliant laboratory environment.
References
- Safety Data Sheet for 5-Bromo-2,3,4-trimethoxybenzaldehyde, Thermo Fisher Scientific.
- Safety Data Sheet for 5-Bromo-2,3,4-trimethoxybenzaldehyde, Cayman Chemical.
- Safety Data Sheet for 5-Bromo-2,3,4-trimethoxybenzaldehyde, BLD Pharm
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
